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Cat. No.: B1441959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological endpoints of

fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. The information is compiled

from safety studies and regulatory assessments to assist researchers, scientists, and drug

development professionals in understanding the potential hazards and risks associated with

this compound. This document summarizes key quantitative data, outlines experimental

methodologies for pivotal studies, and visually represents the toxicological mechanism of

action.

Core Toxicological Profile
Fluindapyr's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also

known as mitochondrial complex II, which is a critical enzyme in the mitochondrial electron

transport chain and the tricarboxylic acid (TCA) cycle.[1] While this is its intended mechanism

in fungi, the high degree of conservation of the SDH enzyme across species raises the

potential for off-target effects in mammals.[1]

Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA)

have identified the liver and thyroid as the primary target organs for fluindapyr toxicity in

mammals.[2] Observed liver effects include hepatocellular hypertrophy, increased liver weights,

and bile duct hyperplasia, which can be accompanied by changes in clinical chemistry markers
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like alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl

transferase (GGT).[2] Thyroid effects have manifested as follicular hypertrophy and

hyperplasia.[2]

Quantitative Toxicological Data
The following tables summarize the key toxicological endpoints, including the No-Observed-

Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL),

derived from various safety studies on fluindapyr. These values are crucial for risk

assessment and the establishment of safe exposure levels.
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Study

Type
Species Duration NOAEL LOAEL

Key

Effects

Observed

at LOAEL

Citation

Acute Oral

Toxicity
Rat

Single

Dose

>2000

mg/kg
-

Low acute

toxicity.
[3]

Acute

Neurotoxici

ty

Rat
Single

Dose

60

mg/kg/day

125

mg/kg/day

Decreased

motor

activity.

[3][4][5]

Chronic

Toxicity
Dog 1 Year

4

mg/kg/day

8

mg/kg/day

Reduced

body

weight.

[3][5][6]

2-

Generation

Reproducti

on

Rat

2

Generation

s

30

mg/kg/day

142/173

mg/kg/day

(males/fem

ales)

Parental,

offspring,

and

reproductiv

e effects;

thyroid

follicular

hypertroph

y/hyperplas

ia.

[3][4][7]

Developme

ntal

Toxicity

Rat
Gestation

Days 6-15
- -

No

evidence of

increased

quantitative

or

qualitative

susceptibili

ty.

[5]

Developme

ntal

Toxicity

Rabbit Gestation

Days 6-19

- - No

evidence of

increased

quantitative

[5]
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or

qualitative

susceptibili

ty.

Carcinogen

icity
Rat 2 Years - -

Classified

as "Not

Likely to be

Carcinogen

ic to

Humans".

[2]

Carcinogen

icity
Mouse 18 Months - -

Classified

as "Not

Likely to be

Carcinogen

ic to

Humans".

[2]

Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below, based

on standard regulatory guidelines (e.g., OECD, EPA).

1-Year Chronic Toxicity Study in Dogs
Objective: To evaluate the potential adverse effects of fluindapyr following long-term oral

administration in a non-rodent species.

Test System: Beagle dogs, typically four per sex per dose group.[8]

Administration: Fluindapyr is administered orally, usually mixed in the diet, for a period of

one year.[8]

Dose Levels: A control group and at least three dose levels are used. For fluindapyr, dose

levels were selected to identify a NOAEL and a LOAEL.[3][5][6]
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Observations: Daily clinical observations, weekly body weight and food consumption

measurements, and periodic ophthalmoscopic, hematological, and clinical chemistry

examinations are conducted.[8]

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive

set of tissues is collected for histopathological examination.[8]

2-Generation Reproduction Toxicity Study in Rats
Objective: To assess the effects of fluindapyr on male and female reproductive performance

and on the development of the offspring over two generations.[9]

Test System: Rats, typically Sprague-Dawley or a similar strain.[9]

Administration: The test substance is administered continuously in the diet to the parent (F0)

generation before mating, during mating, gestation, and lactation. The offspring (F1

generation) are then selected and also administered the test substance through to the

production of the F2 generation.[9]

Dose Levels: A control and at least three dose levels are used.

Endpoints: Key endpoints include parental toxicity (e.g., body weight, food consumption,

clinical signs), reproductive parameters (e.g., mating, fertility, gestation length), and offspring

viability, growth, and development.[9] Histopathology of reproductive organs is also

performed.[9]

Acute Neurotoxicity Study in Rats
Objective: To evaluate the potential for fluindapyr to cause neurotoxic effects after a single

oral dose.[10]

Test System: Adult rats.[10]

Administration: A single dose of fluindapyr is administered by gavage.

Dose Levels: A control group and multiple dose levels are used to establish a dose-response

relationship.
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Observations: Animals are observed for clinical signs of neurotoxicity, changes in motor

activity, and performance in a functional observational battery (FOB) at specified time points

after dosing.[10]

Pathology: At the termination of the study, nervous system tissues are examined for

histopathological changes.[10]

Visualizing Toxicological Pathways and Workflows
Mechanism of Action: SDHI-Induced Mitochondrial
Dysfunction
Fluindapyr, as a succinate dehydrogenase inhibitor (SDHI), targets Complex II of the

mitochondrial electron transport chain. Its inhibitory action disrupts cellular respiration and can

lead to a cascade of downstream events, including the generation of reactive oxygen species

(ROS) and subsequent oxidative stress.
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Caption: Mechanism of fluindapyr toxicity via inhibition of mitochondrial Complex II (SDH).

General Workflow for a Toxicological Safety Study
The process of conducting a toxicological safety study follows a structured workflow, from initial

planning and dose range finding to the final histopathological analysis and reporting. This

ensures the generation of robust and reliable data for risk assessment.
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Caption: General workflow of a toxicological safety study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1441959?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In conclusion, the toxicological profile of fluindapyr is characterized by effects on the liver and

thyroid in mammalian systems, consistent with its mechanism of action as a mitochondrial

inhibitor. The quantitative data from safety studies provide the basis for establishing safe

exposure limits. Understanding the experimental designs of these studies and the underlying

molecular mechanisms is essential for a comprehensive interpretation of the toxicological

endpoints and for informed risk assessment in research and development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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